Huperzine-A
Overview
Description
Huperzine A is a naturally-occurring sesquiterpene alkaloid compound found in the firmoss Huperzia serrata and in varying quantities in other Huperzia species . It has been investigated as a treatment for neurological conditions such as Alzheimer’s disease . It inhibits the breakdown of the neurotransmitter acetylcholine (ACh) by the enzyme acetylcholinesterase .
Synthesis Analysis
The total synthesis of Lycopodium alkaloid (−)-huperzine A has been accomplished in 10 steps with 17% overall yield from commercially abundant ®-pulegone . The synthetic route features an efficient synthesis of 4 via a Buchwald–Hartwig coupling reaction, a dianion-mediated highly stereoselective alkylation of 4, and a rare example of an intramolecular Heck reaction of an enamine-type substrate .Molecular Structure Analysis
Huperzine A is an unsaturated sesquiterpene alkaloid compound that effectively crosses the blood-brain barrier (BBB), acting as a mixed-competitive, reversible, and selective AChE inhibitor . Its IUPAC name is (1R,9S,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo [7.3.1.02,7]trideca-2 (7),3,10-trien-5-one .Chemical Reactions Analysis
The total synthesis of Lycopodium alkaloid (−)-huperzine A has been accomplished in 10 steps with 17% overall yield from commercially abundant ®-pulegone . The synthetic route features an efficient synthesis of 4 via a Buchwald–Hartwig coupling reaction, a dianion-mediated highly stereoselective alkylation of 4, and a rare example of an intramolecular Heck reaction of an enamine-type substrate .Physical And Chemical Properties Analysis
The physicochemical properties of these new forms were investigated by thermal analysis (TGA and DSC) and dynamic vapor sorption (DVS) isotherms . The powder dissolution rates were compared with the marketed monohydrate .Scientific Research Applications
Alzheimer’s Disease Treatment
Scientific Field
Summary of the Application
Huperzine A, a natural cholinesterase (AChE) inhibitor isolated from the Chinese herb Huperzia Serrata, has been used for therapeutic intervention on Alzheimer’s disease (AD) . It has demonstrated memory-enhancing effects in elderly individuals with mild memory impairment . It acts as a potent, selective, and reversible central acetylcholinesterase inhibitor .
Methods of Application or Experimental Procedures
Preclinical studies have reported Huperzine A’s ability to reverse cognitive impairment in animal models and improve learning and memory deficits in humans . The outcomes showed that Huperzine A displayed AChE inhibition, ChAT activity enhancement, memory improvement, and Aβ decreasing activity .
Results or Outcomes
The results suggest that Huperzine A has disease-modifying effects on Alzheimer’s disease. However, due to the uneven methodological quality, the results need to be rationally viewed, and extensively repeated .
Transdermal Drug Delivery
Scientific Field
Summary of the Application
Huperzine A ethosomes gel has been developed for transdermal drug delivery . This application aims to maintain therapeutic efficacy, reduce adverse reactions in the digestive system, and address the challenges of sustained drug delivery .
Methods of Application or Experimental Procedures
Huperzine A ethosomes were prepared using the injection method, and their physical and chemical properties were characterized . A comparison was made between Huperzine A ethosomes gel, ordinary gel, and cream . The Franz diffusion cell test on mouse abdominal skin was conducted, and Huperzine A concentration was determined using LC-MS/MS .
Results or Outcomes
Results demonstrated that Huperzine A ethosomes gel exhibited significantly higher accumulative permeation, transdermal rate, and skin retention compared to ordinary gel and cream . The findings suggest that Huperzine A ethosomes gel, with its controllable quality and favorable transdermal absorption properties, holds potential as a safe option for clinical administration .
Nootropic Benefits
Summary of the Application
Huperzine A is also being investigated for its nootropic benefits. It is believed to enhance cognitive functions such as thinking, learning, and memory recall .
Methods of Application or Experimental Procedures
The application of Huperzine A as a nootropic involves oral administration. Its effects on cognitive functions are studied through various cognitive tests and assessments .
Results or Outcomes
While the results are promising, more research is needed to establish the efficacy of Huperzine A as a nootropic. Some studies suggest that it may have a potency equal to or even greater than prescription acetylcholinesterase inhibitors .
Antioxidant Properties
Summary of the Application
Huperzine A has been shown to act as a powerful antioxidant. It is believed to neutralize and, in some cases, prevent or even reverse oxidative damage caused by free radicals in the brain .
Methods of Application or Experimental Procedures
The antioxidant properties of Huperzine A are studied through various in vitro and in vivo experiments. These involve measuring the levels of oxidative stress markers before and after the administration of Huperzine A .
Results or Outcomes
Studies show that Huperzine A can effectively reduce oxidative stress in the brain. However, more research is needed to fully understand its antioxidant properties and potential therapeutic applications .
Safety And Hazards
Future Directions
Huperzine A has been used for centuries in Chinese folk medicine to treat dementia . The effects of this alkaloid have been attributed to its ability to inhibit the cholinergic enzyme acetylcholinesterase (AChE), acting as an acetylcholinesterase inhibitor (AChEI) . The biological functions of HupA have been studied both in vitro and in vivo, and its role in neuroprotection is a good therapeutic candidate for Alzheimer´s disease (AD) .
properties
IUPAC Name |
1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJBHWIHUMBLCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Selagine | |
CAS RN |
102518-79-6, 120786-18-7 | |
Record name | 5,9-Methanocycloocta[b]pyridin-2(1H)-one, 5-amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-, (5R,9R,11E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (�±)-Huperzine A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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